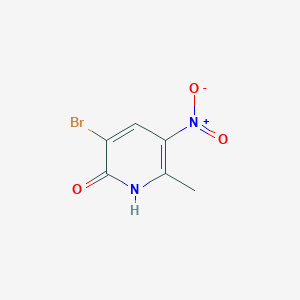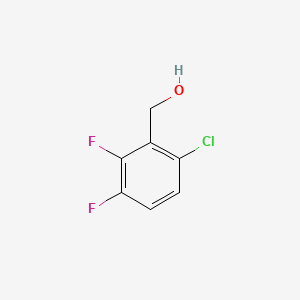![molecular formula C12H18N2 B1453766 [4-甲基-2-(吡咯烷-1-基)苯基]甲胺 CAS No. 1248232-73-6](/img/structure/B1453766.png)
[4-甲基-2-(吡咯烷-1-基)苯基]甲胺
描述
[4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine: is a synthetic compound that belongs to the class of substituted phenylmethanamines This compound is characterized by the presence of a pyrrolidine ring attached to a phenyl group, which is further substituted with a methyl group
科学研究应用
Chemistry: In chemistry, [4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound has been studied for its potential biological activities, including its effects on neurotransmitter systems. It has shown promise in modulating the uptake of dopamine and norepinephrine, making it a candidate for further research in neuropharmacology .
Medicine: In medicine, [4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine is being investigated for its potential therapeutic applications. It may have uses in the treatment of neurological disorders and as a precursor for the development of new drugs .
Industry: Industrially, the compound is used in the production of various chemicals and materials. Its unique structure makes it valuable in the synthesis of polymers and other advanced materials .
作用机制
Target of Action
Similar compounds, such as α-pihp, have been shown to inhibit the uptake of dopamine and norepinephrine . These neurotransmitters play crucial roles in the regulation of mood, attention, and the reward system in the brain.
Biochemical Pathways
By analogy with similar compounds, it may influence the dopaminergic and noradrenergic pathways . The downstream effects of this could include enhanced alertness, mood elevation, and increased energy levels.
Result of Action
Based on its potential targets, it could lead to prolonged activation of dopamine and norepinephrine receptors, potentially resulting in mood elevation, increased alertness, and other stimulant-like effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could influence the action, efficacy, and stability of [4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that higher temperatures could potentially degrade the compound and reduce its efficacy.
生化分析
Biochemical Properties
[4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the uptake of dopamine and norepinephrine, acting as a norepinephrine-dopamine reuptake inhibitor . This interaction suggests that [4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine can influence neurotransmitter levels and signaling pathways.
Cellular Effects
The effects of [4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine on cells are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, it exhibits antiproliferative activities against certain cancer cell lines such as SW620 and HeLa cells . This indicates that [4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine can influence cell growth and division.
Molecular Mechanism
At the molecular level, [4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine exerts its effects through binding interactions with biomolecules. It acts as a norepinephrine-dopamine reuptake inhibitor, which means it binds to and inhibits the transporters responsible for the reuptake of these neurotransmitters . This inhibition leads to increased levels of dopamine and norepinephrine in the synaptic cleft, enhancing neurotransmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine change over time. Studies have shown that it remains stable under certain conditions but can degrade over time, affecting its efficacy . Long-term exposure to [4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of [4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . For instance, high doses have been associated with psychomotor stimulation and potential neurotoxicity, similar to other psychostimulants.
Metabolic Pathways
[4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine is involved in several metabolic pathways. It interacts with enzymes that metabolize neurotransmitters, affecting metabolic flux and metabolite levels . This interaction can influence the overall metabolic state of cells and tissues.
Transport and Distribution
Within cells and tissues, [4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation, which in turn affect its biological activity.
Subcellular Localization
The subcellular localization of [4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine is crucial for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its activity and interactions with other biomolecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine typically involves the reaction of 4-methylbenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
化学反应分析
Types of Reactions:
Oxidation: [4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in substitution reactions, where the pyrrolidine ring or the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives.
相似化合物的比较
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one:
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one: Another related compound with similar inhibitory effects on neurotransmitter uptake.
Uniqueness: [4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine stands out due to its specific substitution pattern and its potent effects on neurotransmitter systems. Its unique structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use .
属性
IUPAC Name |
(4-methyl-2-pyrrolidin-1-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-4-5-11(9-13)12(8-10)14-6-2-3-7-14/h4-5,8H,2-3,6-7,9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDWZVJGBUZLEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


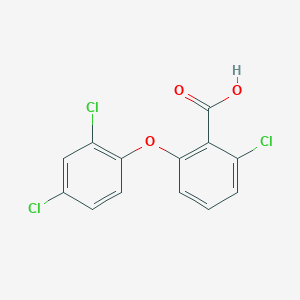
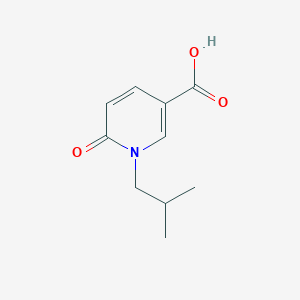
![4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1453688.png)
![[(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1453690.png)
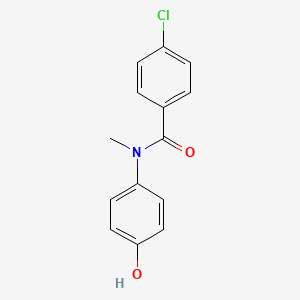
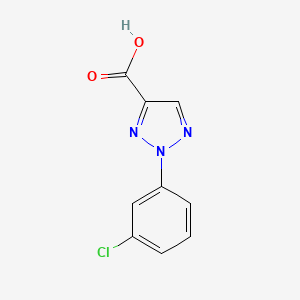
![[5-(4-Fluorophenyl)isoxazol-3-yl]acetic acid](/img/structure/B1453695.png)
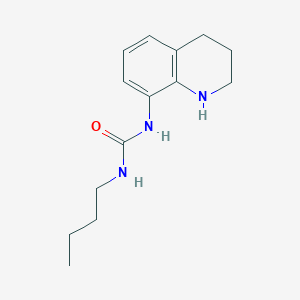
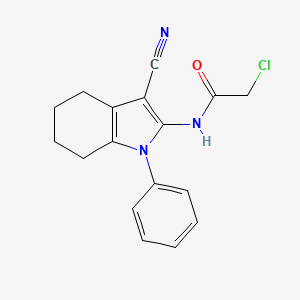
![2,5-Diazabicyclo[4.2.0]oct-1(6)-ene-7,8-dione](/img/structure/B1453700.png)
![{4-[4-(Propan-2-yl)phenyl]phenyl}methanamine](/img/structure/B1453702.png)
![2-[(3-Pyridinylmethyl)amino]isonicotinic acid](/img/structure/B1453704.png)
